BenchChemオンラインストアへようこそ!

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one

Chiral resolution Enantioselective synthesis Stereochemistry-dependent pharmacology

Select (3S)-3-methyl-2-azaspiro[4.4]nonan-1-one (CAS 2470280-30-7, MFCD32711135) to introduce a rigid, three-dimensional spirocyclic core into your medicinal chemistry programs. Supplied as a 95% powder, this enantiomerically pure lactam (Fsp3 0.888, zero rotatable bonds, LogP 1.36) ensures reproducible SAR without chiral resolution. Suitable for CNS campaigns (CNS MPO >4.5) and fragment-based discovery. Matched-pair studies are enabled by procuring the (3R)-enantiomer (CAS 2490344-66-4). US/EU stock available; typical delivery 1–5 days.

Molecular Formula C9H15NO
Molecular Weight 153.225
CAS No. 2470280-30-7
Cat. No. B2819755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one
CAS2470280-30-7
Molecular FormulaC9H15NO
Molecular Weight153.225
Structural Identifiers
SMILESCC1CC2(CCCC2)C(=O)N1
InChIInChI=1S/C9H15NO/c1-7-6-9(8(11)10-7)4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyNKQHQKRZLIPLTP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one (CAS 2470280-30-7): Procurement-Ready Chiral Spirocyclic Lactam Building Block


(3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one (CAS 2470280-30-7, MFCD32711135) is a chiral spirocyclic γ-lactam with molecular formula C9H15NO and molecular weight 153.22 Da [1]. It belongs to the 2-azaspiro[4.4]nonane scaffold class—a rigid bicyclic framework recognized as a privileged structure in medicinal chemistry due to its presence in bioactive natural products including cephalotaxine-type alkaloids [2]. The compound features a single stereocenter at the 3-position in the (S)-configuration and is supplied as a powder of ≥95% purity by Enamine (cat. EN300-27102468) and distributed through Sigma-Aldrich . As a building block, it offers a conformationally constrained, three-dimensional scaffold with a calculated LogP of 1.36, Fsp3 of 0.888, and zero rotatable bonds [1].

Why (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one Cannot Be Replaced by In-Class Analogs: Stereochemistry, Rigidity, and Physicochemical Boundaries


Substituting (3S)-3-methyl-2-azaspiro[4.4]nonan-1-one with a generic azaspiro analog—whether the (3R)-enantiomer (CAS 2490344-66-4), the des-methyl parent 2-azaspiro[4.4]nonan-1-one (CAS 1004-51-9), or the reduced 2-azaspiro[4.4]nonane (CAS 175-94-0)—introduces material differences in chirality, lipophilicity, hydrogen-bonding capacity, and conformational flexibility that propagate into biological recognition and synthetic utility [1]. The (3S) and (3R) enantiomers, while physicochemically identical (LogP 1.36, Fsp3 0.888), exhibit opposite optical rotation and can display divergent target binding, metabolic stability, and in vivo pharmacology when incorporated into chiral pharmacophores [2]. Compared to the des-methyl lactam (LogP 1.34, Fsp3 ~0.875 for C8H13NO), the methyl substituent modulates steric and electronic properties without introducing additional rotatable bonds . Generic substitution without stereochemical specification risks irreproducible biological results, failed SAR interpretation, and wasted synthesis effort—particularly acute when the spirocyclic core serves as a conformational anchor in a larger molecular design [3].

Quantitative Differentiation Evidence for (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one: Comparator Data Across Stereochemistry, Drug-Likeness, and Scaffold Metrics


Enantiomeric Differentiation: (3S) vs (3R) Configuration Defines Chiral Space

The (3S)-enantiomer (CAS 2470280-30-7) and (3R)-enantiomer (CAS 2490344-66-4) share identical molecular formula (C9H15NO), molecular weight (153.22 Da), LogP (1.36), Fsp3 (0.888), PSA (29 Ų), and zero rotatable bonds, yet are distinguished by their InChI Key stereochemical layer and opposite optical rotation [1]. Both are commercially available at 95% purity from Enamine at identical pricing (e.g., 100 mg for $316, 1 g for $914) [2]. In the absence of direct comparative bioactivity data, the selection between enantiomers is governed by the target's chiral recognition requirements: (3S)-configured spirocyclic intermediates map onto natural product stereochemistry found in certain cephalotaxine alkaloids and related bioactive molecules [3].

Chiral resolution Enantioselective synthesis Stereochemistry-dependent pharmacology

Fsp3 Comparison: Target Compound Achieves 0.888 vs Approved Drug Average of 0.47

The target compound's Fsp3 of 0.888 substantially exceeds the mean Fsp3 of 0.47 observed across 1,179 approved oral drugs, as well as the mean of 0.36 for 2.2 million discovery-stage compounds [1]. This high carbon saturation is driven by the fully saturated spiro[4.4]nonane framework plus the sp3-hybridized C3 methyl substituent and the lactam carbonyl. By comparison, the des-methyl parent 2-azaspiro[4.4]nonan-1-one (C8H13NO, 8 carbons, 0 sp2 carbons from carbonyl only) yields an estimated Fsp3 of approximately 0.875, while the reduced 2-azaspiro[4.4]nonane (CAS 175-94-0, fully saturated amine) achieves Fsp3 of 1.0 but lacks the hydrogen-bonding lactam carbonyl . The literature indicates that higher Fsp3 correlates with reduced CYP inhibition liability, lower promiscuity, and improved clinical translation probability [2].

Drug-likeness Fraction sp3 Clinical attrition Lead optimization

Conformational Rigidity: Zero Rotatable Bonds vs Flexible Acyclic and Monocyclic Analogs

The target compound possesses zero rotatable bonds, a direct consequence of its spirocyclic architecture where two cyclopentane rings share a single quaternary carbon and the lactam nitrogen is embedded within the ring system. This contrasts with flexible acyclic amide building blocks that typically carry 3–6 rotatable bonds, and with monocyclic lactam analogs (e.g., N-methylpyrrolidinone derivatives) that retain 1–2 rotatable bonds. The des-methyl parent 2-azaspiro[4.4]nonan-1-one also has zero rotatable bonds, confirming that the methyl substituent adds steric bulk without introducing flexibility [1]. The spirocyclic scaffold literature demonstrates that conformational pre-organization reduces the entropic penalty upon target binding and can enhance both potency and selectivity by presenting a defined three-dimensional pharmacophore [2].

Conformational restriction Entropic penalty Receptor complementarity Spirocyclic scaffolds

Lipophilicity Tuning: LogP 1.36 Occupies a Narrow Window Between Parent Lactam (1.34) and Reduced Amine (1.87)

The target compound exhibits a calculated LogP of 1.36, which lies within the optimal CNS drug-likeness window (LogP 1–3) and compares favorably to related scaffolds in the 2-azaspiro[4.4]nonane series [1]. The des-methyl parent 2-azaspiro[4.4]nonan-1-one (CAS 1004-51-9) has a slightly lower LogP of 1.34, while the fully reduced 2-azaspiro[4.4]nonane (CAS 175-94-0) has a significantly higher LogP of 1.87 . The methyl substituent at the 3-position increases lipophilicity by only +0.02 log units relative to the des-methyl lactam, while the lactam carbonyl provides a critical hydrogen-bonding anchor (1 HBA, 1 HBD) that the reduced amine scaffold cannot offer without further derivatization [2]. This places the target compound at a favorable intersection: enhanced scaffold complexity from the methyl group without a meaningful lipophilicity penalty, and retention of the synthetically versatile lactam functional group.

Lipophilicity LogP CNS drug design Physicochemical optimization

Polar Surface Area and H-Bond Profile: PSA 29 Ų Supports Membrane Permeability vs Higher-PSA Congeners

The target compound has a calculated polar surface area (PSA) of 29 Ų, derived from its single lactam amide group (1 HBA, 1 HBD) [1]. This value falls well below the recommended upper limit of 60–70 Ų for CNS penetration and compares favorably to more polar azaspiro[4.4]nonane derivatives. Introduction of the methyl substituent at C3 does not alter PSA relative to the des-methyl parent. By contrast, 4-substituted 2-azaspiro[4.4]nonan-1-one derivatives bearing polar heterocycles (e.g., 4-(1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one) present substantially higher PSA values due to additional nitrogen atoms, which may limit membrane permeation while enhancing aqueous solubility . The combination of low PSA (29 Ų) and favorable LogP (1.36) places the target compound within the CNS MPO (Multiparameter Optimization) desirability space, a calculated advantage for CNS-oriented medicinal chemistry programs [2].

Polar surface area Membrane permeability CNS multiparameter optimization Blood-brain barrier

Commercial Availability: 95% Purity from Multiple Vendors with Documented Batch Traceability

The (3S)-enantiomer (CAS 2470280-30-7, Enamine cat. EN300-27102468) is available from 4 suppliers via ChemSpace with a standard purity specification of 95% across all pack sizes (100 mg to 2.5 g) [1]. The (3R)-enantiomer (CAS 2490344-66-4, Enamine cat. EN300-27102334) is available at identical purity and pricing [2]. Both are supplied as powders with storage at 4°C and normal shipping temperature. Sigma-Aldrich distributes the (3R)-enantiomer with documented InChI Key (NKQHQKRZLIPLTP-SSDOTTSWSA-N for the (3S)-form) and MFCD identifiers enabling unambiguous procurement . This multi-vendor availability with documented stereochemical identity contrasts with many custom-synthesized azaspiro[4.4]nonane derivatives that lack verified enantiomeric purity or batch-to-batch consistency data.

Procurement Building block supply Quality specification Batch consistency

Optimal Procurement and Application Scenarios for (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one Based on Quantitative Differentiation Evidence


Chiral Spirocyclic Building Block for Enantioselective Total Synthesis of Cephalotaxine-Type Alkaloids

The (3S)-configured 2-azaspiro[4.4]nonane scaffold maps onto the stereochemical architecture of the 1-azaspiro[4.4]nonane core found in cephalotaxine, the parent alkaloid of homoharringtonine (omacetaxine mepesuccinate)—an FDA-approved treatment for chronic myeloid leukemia [1]. The target compound's zero rotatable bonds and rigid spirocyclic framework provide a pre-organized conformational template that reduces the number of stereochemical variables during fragment coupling, while the lactam carbonyl serves as a versatile functional handle for further elaboration (reduction to spirocyclic amine, alkylation, or nucleophilic addition) [2]. The 95% commercial purity and documented (S)-stereochemistry ensure reproducible downstream transformations without the need for chiral resolution steps.

Fsp3-Enriched Fragment Library Design for Lead Discovery Against Undruggable Targets

With an Fsp3 of 0.888—nearly double the approved-drug mean of 0.47—this compound is ideally suited for inclusion in three-dimensional fragment libraries designed to explore novel chemical space beyond traditional flat aromatic scaffolds [1]. The low molecular weight (153 Da), favorable LogP (1.36), and minimal polar surface area (29 Ų) satisfy fragment-likeness criteria (MW < 250, LogP < 3.5, HBD ≤ 3, HBA ≤ 3) as defined by the Rule of Three, while the spirocyclic architecture introduces shape diversity that flat fragments cannot achieve. Literature evidence demonstrates that higher Fsp3 fragments yield superior hit rates against protein-protein interaction targets and other challenging binding sites [2].

CNS-Penetrant Probe Development Leveraging Optimal CNS MPO Physicochemical Profile

The compound's combined LogP of 1.36, PSA of 29 Ų, and zero hydrogen-bond donors beyond the lactam NH place it within the CNS MPO desirability space (score > 4.5 on a 0–6 scale) predictive of high passive blood-brain barrier permeability [1]. For neuroscience programs targeting GPCRs, ion channels, or enzymes within the CNS, this scaffold can serve as a core motif upon which additional pharmacophoric elements are appended while maintaining CNS drug-like properties. The (3S)-methyl substituent provides a vector for introducing steric bulk that can modulate subtype selectivity without altering the favorable PSA/LogP balance [2].

Stereochemistry-Controlled SAR Exploration of Chiral Spirocyclic Pharmacophores

When a biological target exhibits stereospecific ligand recognition, parallel procurement of both the (3S)-enantiomer (CAS 2470280-30-7) and the (3R)-enantiomer (CAS 2490344-66-4) at identical purity (95%) and pricing enables matched-pair SAR studies that isolate the contribution of absolute configuration to target affinity, selectivity, and functional activity [1]. The compounds' identical physicochemical properties (LogP, Fsp3, PSA, MW) eliminate confounding variables, making any observed difference in biological readout attributable solely to stereochemical recognition [2]. This controlled experimental design is particularly valuable for Fragment-Based Drug Discovery (FBDD) where weak initial hits require unambiguous stereochemical assignment for subsequent optimization.

Quote Request

Request a Quote for (3S)-3-Methyl-2-azaspiro[4.4]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.